molecular formula C6H8LiNO3 B6170953 lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 2649047-25-4

lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No. B6170953
CAS RN: 2649047-25-4
M. Wt: 149.1
InChI Key:
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Description

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate (LiTDC) is a lithium salt of the oxazole-4-carboxylic acid. It is used as a reagent in organic synthesis, as an electrolyte in lithium-ion batteries, and in the pharmaceutical industry. LiTDC is a white, crystalline solid with a melting point of 160-162 °C. It has a molecular weight of 253.3 g/mol and a density of 1.48 g/cm3.

Mechanism of Action

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate acts as a Lewis acid, which means it can donate electrons to other molecules. This allows lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate to form complexes with other molecules, such as proteins or nucleic acids. These complexes can then be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. In studies, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has been shown to inhibit the growth of certain cancer cells, as well as inhibit the growth of fungi and bacteria. In addition, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is its low toxicity and high solubility in water. This makes it an ideal reagent for use in laboratory experiments. However, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is not very stable in the presence of light or heat, so it must be stored in a cool, dark place. In addition, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is not very soluble in organic solvents, so it is not suitable for use in organic synthesis.

Future Directions

In the future, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate could be used in the development of new pharmaceuticals, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. In addition, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate could be used to study the structure and function of proteins and nucleic acids. lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate could also be used to develop new lithium-ion batteries with improved performance and longer life. Finally, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate could be used in the synthesis of new organic compounds for use in various industries.

Synthesis Methods

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is synthesized by reacting lithium hydroxide with 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid. The reaction is carried out in an aqueous solution of sodium chloride at a temperature of 80-90 °C. The reaction is complete when the solution turns yellow. The product is then filtered, washed, and dried.

Scientific Research Applications

Lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is used in a variety of scientific research applications. It is used as an electrolyte in lithium-ion batteries, as a reagent in organic synthesis, and in the pharmaceutical industry. In addition, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves the reaction of 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the desired product, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate." ] }

CAS RN

2649047-25-4

Product Name

lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Molecular Formula

C6H8LiNO3

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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